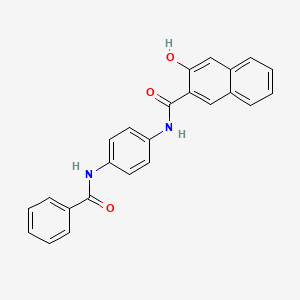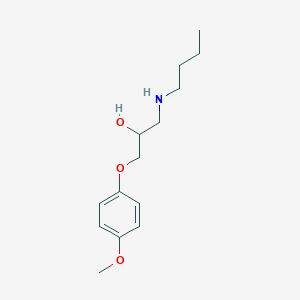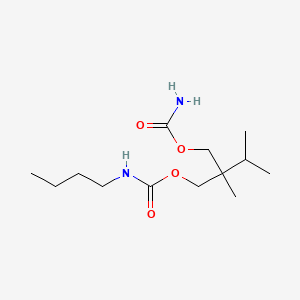
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure. It is part of the carbamate family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by its unique molecular arrangement, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves multiple steps. The initial step often includes the preparation of 2-Isopropyl-2-methyl-1,3-propanediol, which is then reacted with butyl isocyanate to form the carbamate derivative. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions to prevent side reactions. For example, oxidation reactions are performed at low temperatures to avoid over-oxidation, while reduction reactions are conducted in an inert atmosphere to prevent unwanted reactions with oxygen.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized into meprobamate.
Meprobamate: Used as an anxiolytic and sedative.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol butylcarbamate carbamate stands out due to its specific molecular structure, which imparts unique chemical properties
Properties
CAS No. |
25384-99-0 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-6-7-15-12(17)19-9-13(4,10(2)3)8-18-11(14)16/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
InChI Key |
TWFMXSDQDOHDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC(C)(COC(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


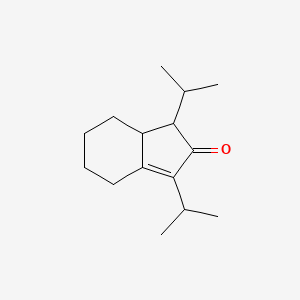
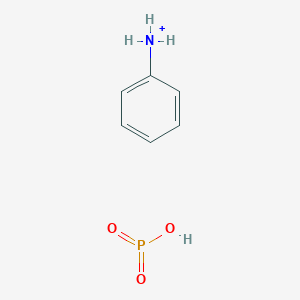

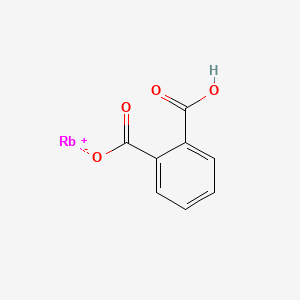
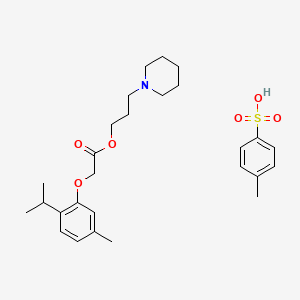

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

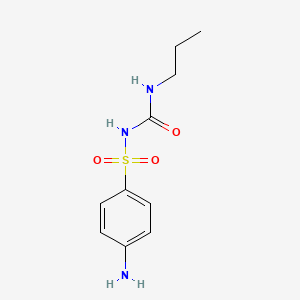
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
